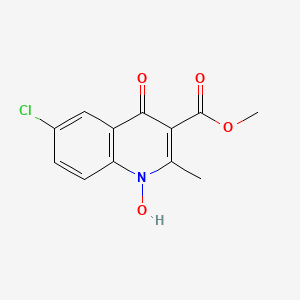
N-(2-chloro-6-methylphenyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-6-methylphenyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H16Cl2N4O2 and its molecular weight is 427.29. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-6-methylphenyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-6-methylphenyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Spectroscopic and Quantum Mechanical Studies
Spectroscopic and quantum mechanical studies have been conducted on similar compounds to analyze their vibrational spectra and electronic properties. These studies contribute to understanding the photochemical and thermochemical properties, making such compounds potential candidates for use as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency and good free energy of electron injection. The non-linear optical (NLO) activity has also been investigated, revealing significant second-order hyperpolarizability values. Additionally, molecular docking studies provide insights into binding interactions with biological targets like Cyclooxygenase 1 (COX1), suggesting potential biological activities (Mary et al., 2020).
Antimicrobial and Antitumor Applications
Novel synthetic routes have been explored for producing derivatives with potent α-glucosidase inhibitory potential, indicating their potential as pharmacological agents. These compounds have been evaluated for their α-glucosidase inhibitory potential, showing promising results that may lead to new drug leads. ADME predictions support these findings, suggesting the potential for these compounds in medicinal chemistry (Iftikhar et al., 2019).
Coordination Complexes and Antioxidant Activity
Coordination complexes constructed from similar molecular structures have been studied for their potential in forming supramolecular architectures through hydrogen bonding interactions. These studies extend into evaluating their antioxidant activity, providing a foundation for further exploration into their pharmacological uses (Chkirate et al., 2019).
Comparative Metabolism Studies
Comparative metabolism studies of chloroacetamide herbicides and their metabolites in human and rat liver microsomes shed light on the metabolic pathways and potential toxicological profiles of these compounds. Such research is crucial for assessing the safety and environmental impact of similar chemical compounds (Coleman et al., 2000).
Oxidation Reactivity Channels
Research on the chemical oxidation of acetamides, including those similar to the query compound, offers insights into their reactivity and potential applications in chemical synthesis. Understanding the oxidation reactivity channels of these compounds is essential for developing new synthetic methods and materials (Pailloux et al., 2007).
特性
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O2/c1-13-5-2-8-16(23)19(13)24-18(28)12-27-10-4-9-17(27)21-25-20(26-29-21)14-6-3-7-15(22)11-14/h2-11H,12H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEWWGDBOLHEEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-methylphenyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
![N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2846746.png)
![4-Cyclobutylidene-N-[(3,4-dimethoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2846747.png)
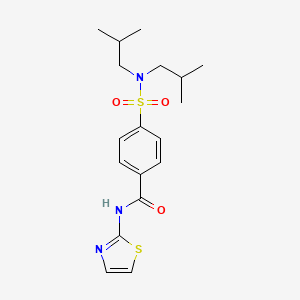
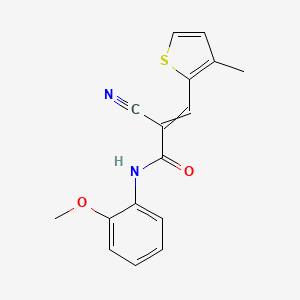
![3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2846752.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2846753.png)
![2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2846755.png)
![7-(4-(3-chlorophenyl)piperazin-1-yl)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2846758.png)
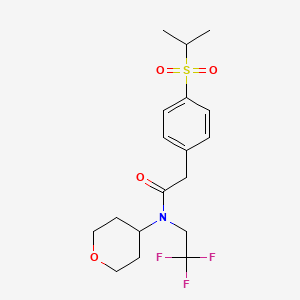
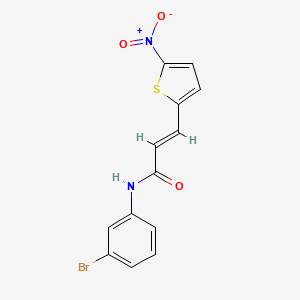

![4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B2846762.png)
